4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Overview
Description
4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 g/mol This compound is characterized by its unique structure, which includes a quinazoline core fused with a tetraoxacyclododecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the Tetraoxacyclododecane Ring: This step involves the formation of the tetraoxacyclododecane ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A simpler analog with similar biological activities but lacking the tetraoxacyclododecane ring.
7,8,10,11,13,14-Hexahydroquinazoline: Another analog with a similar ring structure but without the chlorine atom.
Uniqueness
4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 g/mol. This compound belongs to the quinazoline family and exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique structure of this compound includes a fused ring system that imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the tetraoxacyclododecane ring enhances its potential as a therapeutic agent.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. For instance, similar quinazoline derivatives have shown promising results against various cancer cell lines such as MCF-7 and HT-29 with IC50 values ranging from 0.36 to 40.90 μM . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Quinazoline derivatives are known to exhibit antibacterial effects due to their ability to interfere with bacterial cell wall synthesis and function .
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes such as urease and COX enzymes. Such activities are critical in managing conditions like inflammation and infection .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Binding to Enzymes : The compound may bind to specific enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of kinases involved in cancer progression or inflammation .
- Modulation of Signaling Pathways : By affecting key signaling pathways (such as those involving growth factors), this compound may alter cellular responses leading to reduced proliferation or enhanced apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activities of related quinazoline compounds:
- Anticancer Screening : A series of quinazoline derivatives were tested against human cancer cell lines (MCF-7 and HCT-116), showing significant cytotoxicity with some compounds exhibiting IC50 values lower than traditional chemotherapeutics .
- Antimicrobial Evaluation : Derivatives were assessed for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at certain concentrations .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
4-Chloro-7H... | 0.36 - 40.90 | Yes | Urease/COX |
Quinazoline A | 5.00 - 15.00 | Moderate | COX |
Quinazoline B | 20.00 - 50.00 | Yes | None |
Properties
IUPAC Name |
18-chloro-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c15-14-10-7-12-13(8-11(10)16-9-17-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRNECOVLCHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129935 | |
Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-58-5 | |
Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204313-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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